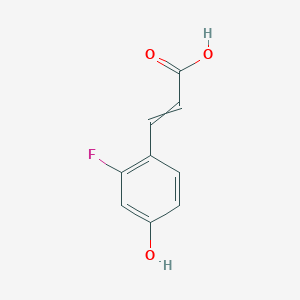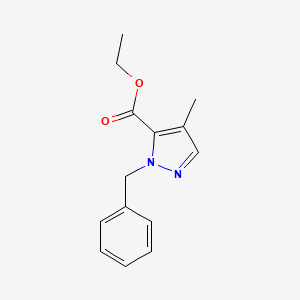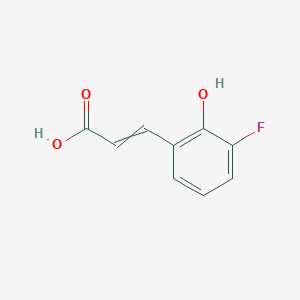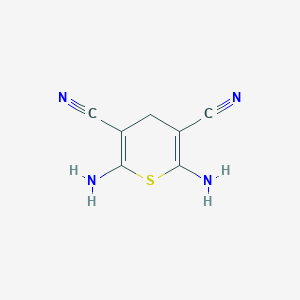![molecular formula C18H12F3NO B12446942 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a naphthalene ring system substituted with a trifluoromethyl group and an imine linkage, making it of interest in various fields of research due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(trifluoromethyl)aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Oxidation: Produces naphthoquinones or other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is largely dependent on its ability to interact with various molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Similar structure but with a morpholine substituent, showing different electronic and steric properties.
(E)-N’-[(2,4-dimethoxybenzylidene)benzohydrazide]: Another Schiff base with different substituents, used in nonlinear optical applications.
(E)-[(4-fluorophenylimino)methyl]naphthalen-2-ol: Features a fluorine substituent, which affects its reactivity and applications.
Uniqueness
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications requiring robust and versatile compounds.
特性
分子式 |
C18H12F3NO |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
1-[[2-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)15-7-3-4-8-16(15)22-11-14-13-6-2-1-5-12(13)9-10-17(14)23/h1-11,23H |
InChIキー |
XQLWZDOEANVJBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
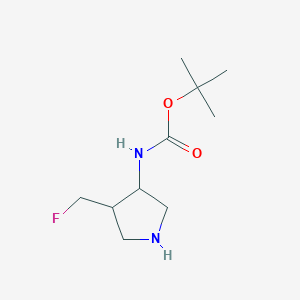
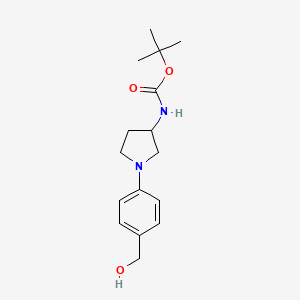
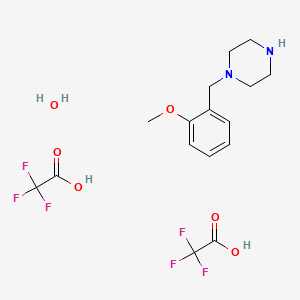
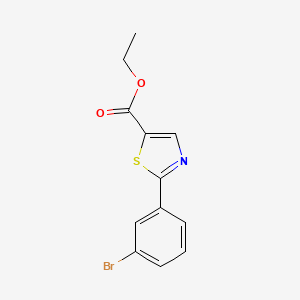
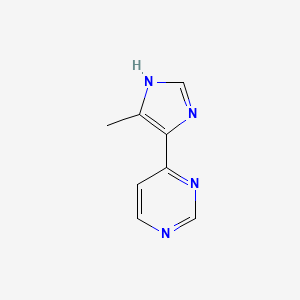
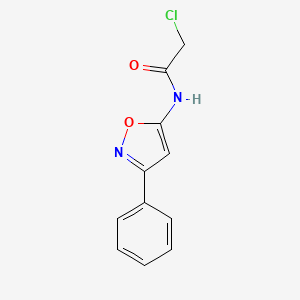
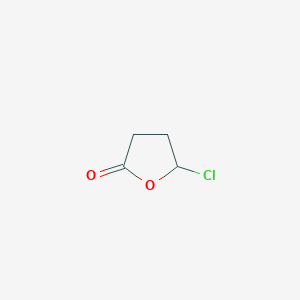
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
